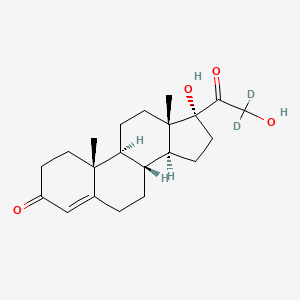

皮质酮-d2

描述

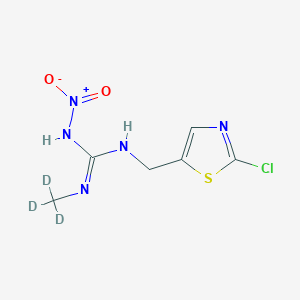

Cortodoxone-d2 is the deuterium labeled Cortodoxone . Cortodoxone is a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Cortodoxone-d2 is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular weight of Cortodoxone-d2 is 348.47 and its formula is C21H28D2O4 . The structure of Cortodoxone-d2 involves a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) .Chemical Reactions Analysis

Cortodoxone-d2 is involved in chemical reactions where there are both fast and slow reactions, and for which the time scales are widely separated . A computational algorithm produces the generator of the full chemical master equation for arbitrary systems, and shows how to obtain a reduced equation that governs the evolution on the slow time scale .科学研究应用

皮质酮在生态学和生物学中的作用

皮质酮是一种糖皮质激素,在生态学和保护生物学中逐渐被用作衡量个体在特定生理阶段(如鸟类的羽毛生长)的应激水平和下丘脑-垂体-肾上腺 (HPA) 活动的指标。研究探索了皮质酮如何融入羽毛,影响羽毛结构、颜色和生长速度。它主要融入血羽,与血浆皮质酮水平、羽毛生长速度和黑色素沉着相关。这种融入可作为一种方法,揭示鸟类羽毛生长期间过去的应激事件(Jenni-Eiermann 等人,2015 年)。

皮质酮与行为神经科学

皮质酮已被证明在调节行为和神经活动中发挥着重要作用。慢性皮质酮治疗可以通过其对腹侧被盖区 (VTA) 多巴胺神经元的 D2 受体信号传导的作用影响奖励寻求行为和焦虑水平,表明其参与了与中脑边缘系统相关的精神疾病(Peng 等人,2020 年)。

皮质酮在神经化学中的作用

皮质酮迅速影响海马神经元中的 NMDA 受体介导的 Ca2+ 信号传导,表明其对神经元兴奋性和突触传递具有非基因组效应。这种快速作用表明皮质酮在调节神经对环境应激源的反应以及其对学习、记忆和应激相关神经可塑性的潜在影响(Takahashi 等人,2002 年)。

皮质酮在抑郁症和抗氧化剂治疗中的作用

将 α-硫辛酸与去文拉法辛联合用于慢性皮质酮诱导的小鼠抑郁症模型中的抗抑郁作用的研究揭示了抑郁症的潜在治疗方法。这项研究突出了皮质酮在诱发抑郁样行为中的作用以及抗氧化剂药物在增强抗抑郁治疗中的功效(Silva 等人,2013 年)。

皮质酮与爬行动物的葡萄糖代谢

一项研究调查了皮质酮在动员野生爬行动物葡萄糖中的作用,发现虽然葡萄糖水平会随着急性应激而增加,但这并不直接与皮质酮升高有关。这项研究强调了皮质酮在葡萄糖动员中复杂但并非直接的作用,突出了需要进一步探索这种激素在不同物种中的生理作用(Neuman-Lee 等人,2019 年)。

作用机制

Target of Action

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is an endogenous glucocorticoid steroid hormone . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They regulate various aspects of metabolism and immune response.

Mode of Action

Cortodoxone-d2 binds to glucocorticoid receptors, although it has weaker glucocorticoid activity compared to cortisol . Despite its lower potency, it can still exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

Cortodoxone-d2 is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Cortodoxone-d2’s action are primarily related to its role as a glucocorticoid. It can exert certain metabolic and anti-inflammatory effects . In sea lampreys, an early jawless fish species, 11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties . It also takes part, by binding to specific corticosteroid receptors, in intestinal osmoregulation in sea lamprey at metamorphosis, during which they develop seawater tolerance .

安全和危害

生化分析

Biochemical Properties

Cortodoxone-d2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The nature of these interactions involves the conversion of Cortodoxone-d2 into cortisol, a critical hormone in the body’s stress response .

Cellular Effects

The effects of Cortodoxone-d2 on various types of cells and cellular processes are primarily related to its conversion into cortisol. Cortisol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Cortodoxone-d2 exerts its effects at the molecular level through its conversion into cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The activation of these enzymes leads to changes in gene expression and the production of cortisol, a hormone that plays a crucial role in the body’s response to stress .

Metabolic Pathways

Cortodoxone-d2 is involved in the glucocorticoid pathway, leading to the production of cortisol . It interacts with the enzymes 21-hydroxylase and 11β-hydroxylase in this process

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-FAWVBKBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234104 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1271728-08-5 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid](/img/structure/B6594638.png)

![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)